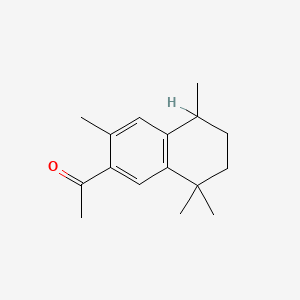
Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- involves the acetylation of 1,1,3,4,4,6-hexamethyl-7-acetyl-1,2,3,4-tetrahydronaphthalene. The reaction typically occurs under acidic conditions using acetic anhydride as the acetylating agent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a model compound in studies of synthetic musk compounds and their environmental impact.
Biology: Investigated for its potential endocrine-disrupting effects.
Medicine: Studied for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Widely used in the fragrance industry for its musky odor.
Wirkmechanismus
The mechanism of action of Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of a musky odor. Additionally, its lipophilic nature allows it to penetrate biological membranes, making it useful in drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galaxolide: Another synthetic musk compound with a similar musky odor.
Cashmeran: Known for its woody-musky scent.
Phantolide: A synthetic musk with a powdery-musky fragrance.
Uniqueness
Ethanone,1-(5,6,7,8-tetrahydro-3,5,8,8-tetramethyl-2-naphthalenyl)- is unique due to its specific molecular structure, which imparts a distinct musky odor. Its stability and low volatility make it a preferred choice in the fragrance industry .
Eigenschaften
CAS-Nummer |
27413-67-8 |
|---|---|
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
1-(3,5,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H22O/c1-10-6-7-16(4,5)15-9-13(12(3)17)11(2)8-14(10)15/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
YLPKSUJWHRYFGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C2=C1C=C(C(=C2)C(=O)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


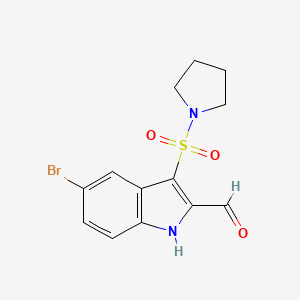
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
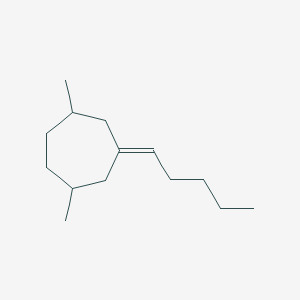
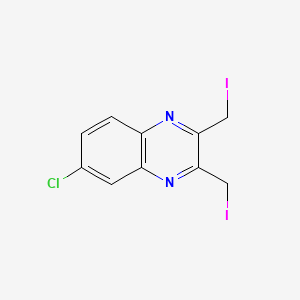

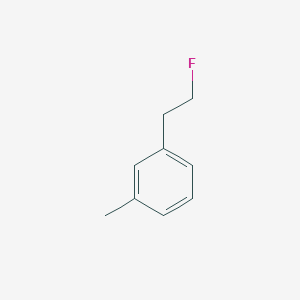
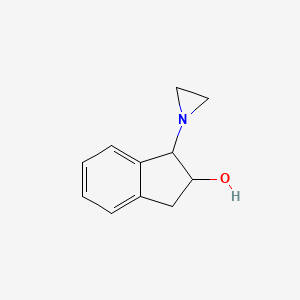
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)


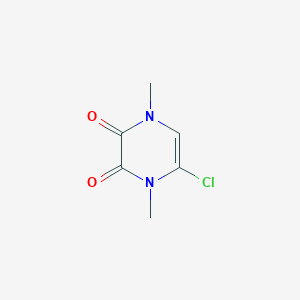
![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
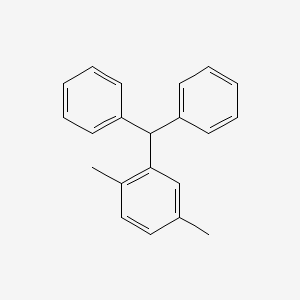
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
